![molecular formula C20H23N3O5 B5294337 N-(2,4-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA](/img/structure/B5294337.png)
N-(2,4-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of methoxy groups and a morpholinocarbonyl moiety, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA typically involves the reaction of 2,4-dimethoxyaniline with 4-isocyanatophenylmorpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines and alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the morpholinocarbonyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-[4-(morpholinocarbonyl)phenyl]urea
- N-(2,4-Dimethoxyphenyl)-N’-phenylurea
- N-(2,4-Dimethoxyphenyl)-N’-[4-(piperidinocarbonyl)phenyl]urea
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA is unique due to the combination of methoxy groups and a morpholinocarbonyl moiety, which imparts distinct chemical and biological properties. This combination can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-16-7-8-17(18(13-16)27-2)22-20(25)21-15-5-3-14(4-6-15)19(24)23-9-11-28-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQKVHHUVSEQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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